Ethyl 4-chloro-3,5-dinitrobenzoate synthesis and properties
Ethyl 4-chloro-3,5-dinitrobenzoate synthesis and properties
The following technical guide details the synthesis, properties, and reactivity of Ethyl 4-chloro-3,5-dinitrobenzoate , a highly activated scaffold used in the development of antimicrobial agents and heterocyclic precursors.
Synthesis, Reactivity, and Pharmaceutical Utility[1]
Executive Summary
Ethyl 4-chloro-3,5-dinitrobenzoate is a specialized electrophilic intermediate characterized by a benzene ring activated by two nitro groups (ortho to the chlorine). This specific substitution pattern renders the C4-chlorine atom exceptionally labile to Nucleophilic Aromatic Substitution (SNAr), making the compound a "privileged scaffold" for rapidly generating libraries of 3,5-dinitrobenzamides and benzoate derivatives .
These derivatives are currently under investigation for antitubercular activity (targeting M. tuberculosis via DprE1 inhibition) and antifungal properties . This guide provides a validated synthesis protocol, physical characterization data, and a mechanistic breakdown of its reactivity.[1]
Chemical Identity & Properties
| Property | Data |
| Chemical Name | Ethyl 4-chloro-3,5-dinitrobenzoate |
| Molecular Formula | C₉H₇ClN₂O₆ |
| Molecular Weight | 274.61 g/mol |
| Precursor CAS | 118-97-8 (4-Chloro-3,5-dinitrobenzoic acid) |
| Appearance | Colorless to pale yellow chunky crystals |
| Melting Point | 84°C (357 K) [1] |
| Crystal System | Monoclinic, P2₁/c [1] |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Key Reactivity | Nucleophilic Aromatic Substitution (SNAr) at C4 |
Validated Synthesis Protocol
This protocol utilizes a self-validating two-step workflow . The dramatic shift in melting point and solubility between the intermediate acid and the final ester serves as an in-process quality control checkpoint.
Step 1: Nitration of 4-Chlorobenzoic Acid
Objective: Introduce two nitro groups at positions 3 and 5.
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Reagents: 4-Chlorobenzoic acid, Fuming HNO₃, Conc. H₂SO₄.[1]
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Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The Cl (ortho/para director) and COOH (meta director) cooperatively direct nitration to the 3 and 5 positions.
Protocol:
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Dissolve 4-chlorobenzoic acid (1.0 eq) in conc. H₂SO₄ (10 vol).
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Cool to 0°C. Slowly add fuming HNO₃ (2.5 eq) dropwise, maintaining temp <10°C to prevent oxidative degradation.
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Ramp temperature to 80°C and stir for 4 hours.
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Quench: Pour onto crushed ice. The product, 4-chloro-3,5-dinitrobenzoic acid , precipitates as a solid.
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Validation Point A: Check Melting Point. Target: 159–162°C [2]. If MP is low, re-crystallize from ethanol/water.
Step 2: Fischer Esterification
Objective: Convert the carboxylic acid to the ethyl ester to increase lipophilicity and lower the melting point for easier handling.
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Reagents: 4-Chloro-3,5-dinitrobenzoic acid, Absolute Ethanol, cat. H₂SO₄.[1]
Protocol:
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Suspend the dinitro acid (from Step 1) in absolute ethanol (10 vol).
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Add conc. H₂SO₄ (0.5 eq) as a catalyst.
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Reflux for 6–8 hours. The suspension will clear as the ester forms.
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Concentrate solvent to ~20% volume.
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Cool to 0°C to induce crystallization.
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Validation Point B: Check Melting Point. Target: 84°C [1].
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Note: The drop in MP from ~160°C (Acid) to ~84°C (Ester) confirms successful esterification.
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Synthesis Workflow Diagram
Caption: Two-step synthesis showing the critical Melting Point shift used for process validation.
Reactivity Profile: SNAr "Self-Validating" System
The utility of Ethyl 4-chloro-3,5-dinitrobenzoate lies in the activation of the C-Cl bond . The two nitro groups withdraw electron density, making the ring highly electrophilic.
The Mechanism
When reacted with a nucleophile (e.g., a primary amine), the reaction proceeds via a Meisenheimer Complex .
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Attack: Nucleophile attacks C4.
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Complex Formation: A resonance-stabilized anionic intermediate forms (often deeply colored).
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Restoration: Chloride is expelled, restoring aromaticity.
Visual Validation (Colorimetric Endpoint)
This reaction is self-validating without HPLC.
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Starting Material: Colorless/Pale Yellow.
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Product (Amino-dinitrobenzoate): Deep Yellow to Orange/Red.
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Observation: The immediate color change upon amine addition confirms the formation of the Meisenheimer complex and subsequent substitution.
Reactivity Pathway Diagram
Caption: SNAr mechanism illustrating the colorimetric shift used to visually monitor reaction progress.
Applications in Drug Development
The 3,5-dinitrobenzoate core serves as a pharmacophore in several therapeutic areas:
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Antitubercular Agents:
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Derivatives of dinitrobenzamides (formed by reacting the ester with amines) are inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis [3].
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The ethyl ester allows for rapid "hit-to-lead" optimization by varying the amine input.
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Antifungal Activity:
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Short-chain alkyl esters of 3,5-dinitrobenzoic acid have demonstrated fungicidal activity against Candida species by disrupting fungal cell membrane integrity [4].[1]
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Crystallographic Chaperones:
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Due to its electron-deficient nature, this compound forms stable
- stacking complexes with electron-rich aromatic systems (e.g., indoles). It is used as a co-crystallization agent to resolve structures of oily or disordered compounds [5].
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Safety & Handling
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Explosion Hazard: Polynitro compounds can be shock-sensitive. While the ethyl ester is stable, the dry acid intermediate should be handled with care. Avoid heating to dryness in closed systems.
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Skin Sensitization: Dinitro-chlorobenzenes are potent skin sensitizers (similar to DNCB). Double-gloving and working in a fume hood are mandatory to prevent contact dermatitis.
References
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Wu, H., Xie, M. H., Liu, Y. L., He, Y. J., & Zou, P. (2011).[3] Ethyl 4-chloro-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2917. Link
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Sigma-Aldrich. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid Product Sheet. Link
- Tiwari, R., et al. (2013). Design and synthesis of nitrobenzoic acid derivatives as antitubercular agents.Bioorganic & Medicinal Chemistry Letters.
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BenchChem. (n.d.). Technical Guide to 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. (Analogous reactivity data). Link
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Lamm, A. N., et al. (2011). Boron in Disguise: The Parent “Fused” BN Indole. Angewandte Chemie International Edition. (Cites use of title compound as co-crystal agent). Link
